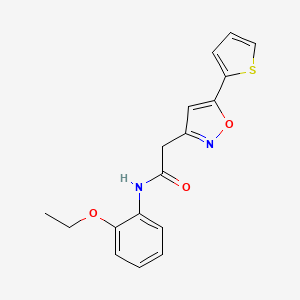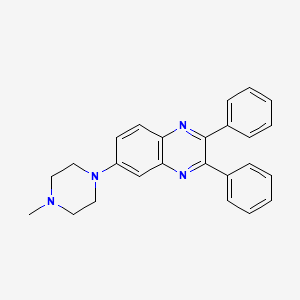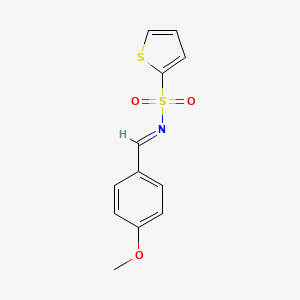
(E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-methoxybenzylidene)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H11NO3S2 and its molecular weight is 281.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Photosensitizing Properties
N-(4-methoxybenzylidene)-2-thiophenesulfonamide derivatives have been extensively studied for their potential applications in photodynamic therapy (PDT) and as photosensitizers. Research has shown that certain derivatives, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, exhibit significant photophysical and photochemical properties. These properties make them highly suitable as photosensitizers in PDT, an alternative cancer treatment method. The compounds demonstrate good solubility, favorable fluorescence, adequate production of singlet oxygen, and photostability, crucial for effective Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2021), (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Enzyme Inhibitor Effects
Studies on N-(4-methoxybenzylidene)-2-thiophenesulfonamide derivatives have also revealed their antimicrobial potential and enzyme inhibitory effects. Newly synthesized Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehydes, along with their metal complexes, have shown strong antimicrobial activities against various bacterial strains. Additionally, these compounds demonstrated significant inhibition activities on carbonic anhydrase enzymes, which are essential for various physiological functions (Alyar et al., 2018).
Potential in Cancer Treatment and Antifungal Applications
Further research indicates the potential of N-(4-methoxybenzylidene)-2-thiophenesulfonamide derivatives in cancer treatment and as antifungal agents. A series of new benzenesulfonamides have been synthesized and tested for their cytotoxic activities, with some showing promising results against human cancer cell lines. Additionally, these compounds have exhibited potent antifungal activities against Aspergillus species, indicating their potential as antifungal agents. The structure-activity relationship trends observed in these studies provide valuable insights for future drug development (Gul et al., 2016), (Gupta & Halve, 2015).
Mechanism of Action
While the specific mechanism of action for “N-(4-methoxybenzylidene)-2-thiophenesulfonamide” is not available, similar compounds like N-(4-methoxybenzylidene)-4-butylaniline have been studied. It has been found that these compounds can neutralize acids in exothermic reactions to form salts plus water .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(NE)-N-[(4-methoxyphenyl)methylidene]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-16-11-6-4-10(5-7-11)9-13-18(14,15)12-3-2-8-17-12/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYNLJKEQHRBU-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2492029.png)
![1-(Adamantan-1-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2492030.png)
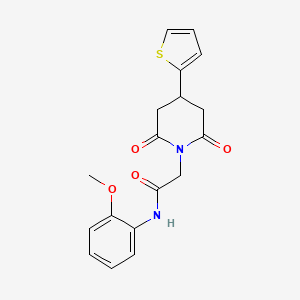
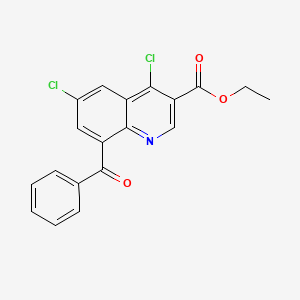

![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide](/img/structure/B2492037.png)
![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)
![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)
![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate](/img/structure/B2492045.png)
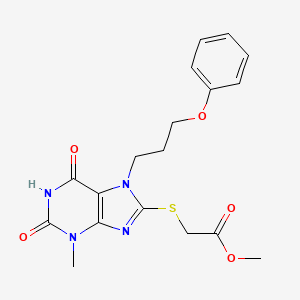
![5-[(benzyloxy)carbamoyl]pentanoic acid](/img/structure/B2492049.png)
